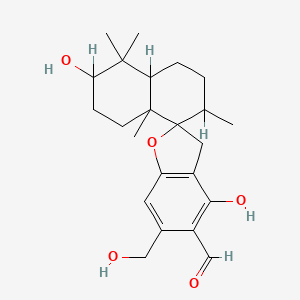
1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-689,037 is a compound known for its potent inhibition of leukotriene biosynthesis. Leukotrienes are a class of arachidonic acid metabolites synthesized by leukocytes in response to inflammatory and immunological stimuli. The compound is a hybrid structure based on indole and quinoline classes of inhibitors, termed quindoles .
Preparation Methods
The preparation of L-689,037 involves synthetic routes that combine indole and quinoline structures. The specific synthetic routes and reaction conditions are detailed in various studies, but generally, the process involves the development of a potent radioiodinated photoaffinity analogue . Industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired hybrid structure is achieved.
Chemical Reactions Analysis
L-689,037 undergoes various chemical reactions, primarily focusing on its interaction with 5-lipoxygenase-activating protein (FLAP). The compound competes with other leukotriene biosynthesis inhibitors for binding to FLAP in a concentration-dependent manner . Common reagents and conditions used in these reactions include radioiodinated photoaffinity analogues and immunoprecipitation studies. The major products formed from these reactions are typically related to the inhibition of leukotriene biosynthesis.
Scientific Research Applications
L-689,037 has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a potent inhibitor of leukotriene biosynthesis, both in vitro and in vivo . This makes it valuable in studying inflammatory and hypersensitivity disorders, including asthma, psoriasis, and inflammatory bowel disease. The compound’s ability to inhibit leukotriene biosynthesis has led to its use in developing potential therapeutic agents for these conditions.
Mechanism of Action
The mechanism of action of L-689,037 involves its interaction with 5-lipoxygenase-activating protein (FLAP). The compound binds to FLAP, preventing the translocation of the enzyme 5-lipoxygenase from a soluble to a membrane fraction . This inhibition of 5-lipoxygenase activity results in the suppression of leukotriene biosynthesis, which is crucial in mediating inflammatory responses.
Comparison with Similar Compounds
L-689,037 is compared with other leukotriene biosynthesis inhibitors such as MK-886 and L-674,573. These compounds share a common binding site on FLAP and exhibit similar inhibitory effects on leukotriene biosynthesis . L-689,037’s unique hybrid structure of indole and quinoline classes sets it apart, providing a distinct mechanism of action and potentially different therapeutic applications.
Properties
CAS No. |
136668-50-3 |
|---|---|
Molecular Formula |
C36H37ClN2O4 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H37ClN2O4/c1-35(2,3)20-32(40)33-28-18-27(43-22-26-15-12-24-8-6-7-9-29(24)38-26)16-17-30(28)39(21-23-10-13-25(37)14-11-23)31(33)19-36(4,5)34(41)42/h6-18H,19-22H2,1-5H3,(H,41,42) |
InChI Key |
IUHIISLXVJPCRU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 689037; L-689037; L689037; L-689,037; L 689,037; L689,037; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


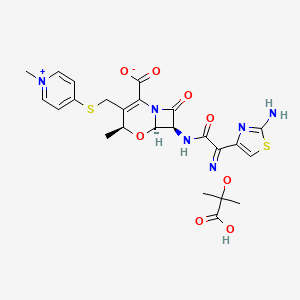
![3-[[(6R,7S)-7-methoxy-5,5,8-trioxo-2-(pyrrolidine-1-carbonyl)-5lambda6-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]-2-methyl-1H-1,2,4-triazine-5,6-dione](/img/structure/B1673826.png)
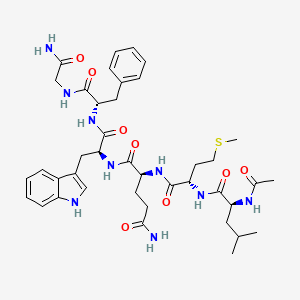
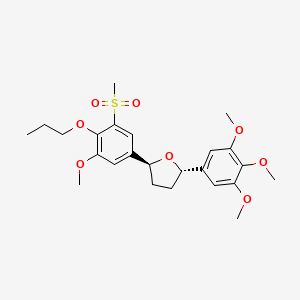
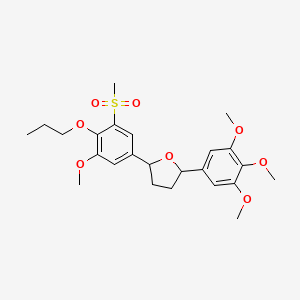
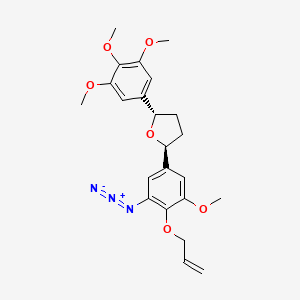
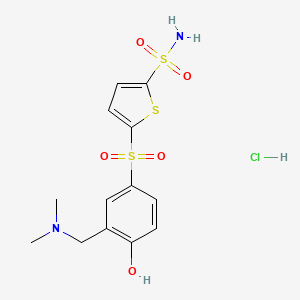
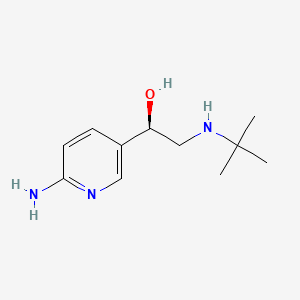
![3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide](/img/structure/B1673837.png)
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673838.png)
![3-[3-(4-Azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673839.png)
![[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673840.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)
